molecular formula C13H16N2O5S B2832161 N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide CAS No. 874651-92-0

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide

Cat. No.: B2832161
CAS No.: 874651-92-0
M. Wt: 312.34
InChI Key: MASCMZFXHRXBCQ-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene moiety.

    Nitration of benzamide: The benzamide is nitrated to introduce the nitro group at the desired position.

    Coupling reaction: The dioxidotetrahydrothiophenyl group is then coupled with the nitrated benzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The dioxidotetrahydrothiophenyl group may also play a role in modulating the compound’s activity by interacting with various pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide
  • 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-13(7-8-21(19,20)9-13)14(2)12(16)10-3-5-11(6-4-10)15(17)18/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASCMZFXHRXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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